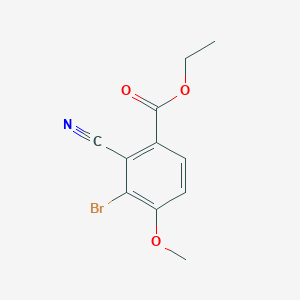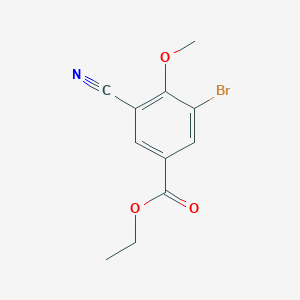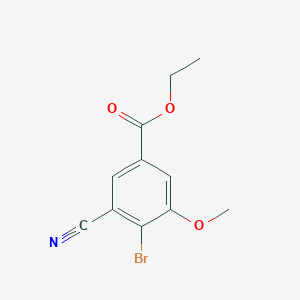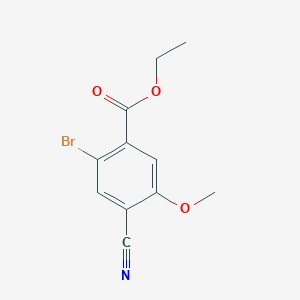
Ethyl 2-bromo-6-cyano-4-formylphenylacetate
Vue d'ensemble
Description
Ethyl 2-bromo-6-cyano-4-formylphenylacetate, also known as 2-bromo-6-cyano-4-formylphenylacetate, is a synthetic compound with a wide range of applications in the medical and scientific fields. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals and diagnostic reagents. It has also been used in the study of biochemical processes, including enzyme kinetics and signal transduction pathways. This compound has a wide range of potential applications and offers many advantages in laboratory experiments.
Mécanisme D'action
Ethyl Ethyl 2-bromo-6-cyano-4-formylphenylacetateano-4-formylphenylacetate acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme and prevents it from performing its normal function. This inhibition can be used to study the mechanism of action of drugs and other compounds.
Biochemical and Physiological Effects
Ethyl Ethyl 2-bromo-6-cyano-4-formylphenylacetateano-4-formylphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the activity of signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ethyl Ethyl 2-bromo-6-cyano-4-formylphenylacetateano-4-formylphenylacetate in laboratory experiments offers a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of potential applications. However, it is important to note that there are some limitations to its use in laboratory experiments. It is toxic and should be handled with care. In addition, it is not suitable for use in vivo experiments due to its toxicity.
Orientations Futures
There are a number of potential future directions for the use of ethyl Ethyl 2-bromo-6-cyano-4-formylphenylacetateano-4-formylphenylacetate. It could be used to study the mechanism of action of drugs and other compounds in greater detail. It could also be used to develop new drugs and diagnostic reagents. In addition, it could be used to study the effects of environmental toxins on biochemical processes. Finally, it could be used to study the effects of various drugs on signal transduction pathways.
Applications De Recherche Scientifique
Ethyl Ethyl 2-bromo-6-cyano-4-formylphenylacetateano-4-formylphenylacetate has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics and signal transduction pathways. It has also been used in the synthesis of pharmaceuticals and diagnostic reagents. In addition, it has been used in the study of drug metabolism and drug-drug interactions.
Propriétés
IUPAC Name |
ethyl 2-(2-bromo-6-cyano-4-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-10-9(6-14)3-8(7-15)4-11(10)13/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQHAXDUNJVBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-6-cyano-4-formylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















